

Thioaidenafil: Basic Chemical & Physical Properties

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Thioaidenafil

CAS No.: 856190-47-1

Cat. No.: S870909

[Get Quote](#)

The table below consolidates essential data for identifying and handling **Thioaidenafil** in the laboratory.

Property	Details
CAS Number	856190-47-1 [1] [2]
Molecular Formula	$C_{23}H_{32}N_6O_3S_2$ [1] [2]
Molecular Weight	504.67 g/mol [1] [2]
IUPAC Name	(3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1] [2]
Melting Point	182-185 °C [2]
Predicted Boiling Point	689.2 ± 65.0 °C [2]
Predicted pKa	7.84 ± 0.60 [2]
Solubility	Sparingly soluble in Chloroform and Ethyl Acetate [2]

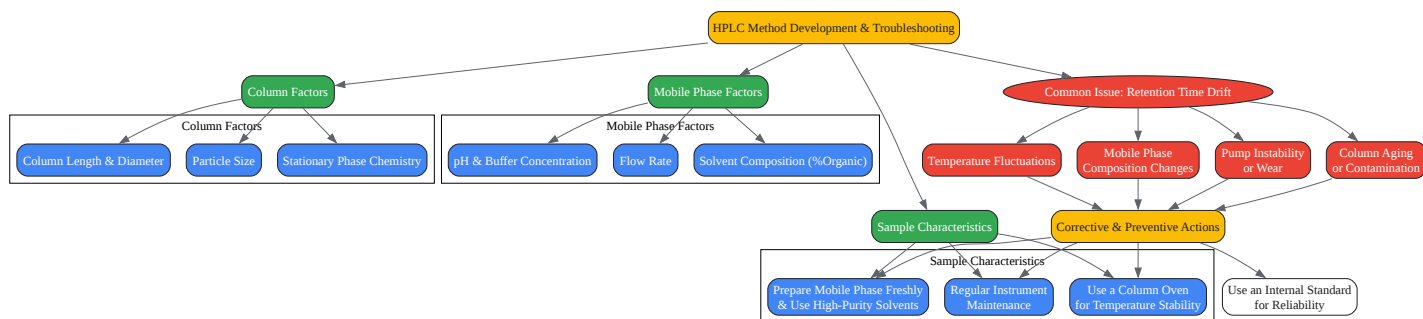
Property	Details
Appearance	Pale Yellow to Yellow Solid [2]
Mechanism of Action	Selective inhibitor of Phosphodiesterase-5 (PDE-5), leading to increased cGMP levels [1]

Thioildenafil Analysis and Troubleshooting

Thioildenafil is primarily discussed in scientific literature as an **adulterant in herbal or "lifestyle" health supplements** [1] [3]. Its analysis typically involves techniques like **HPLC-MS/MS** and **GC/MS** for identification and confirmation [1] [3].

High-Performance Liquid Chromatography (HPLC) Guidance

HPLC is a core technique for analyzing compounds like **Thioildenafil**. The following workflow outlines the key factors affecting separation and a systematic approach to troubleshooting.



[Click to download full resolution via product page](#)

Gas Chromatography-Mass Spectrometry (GC/MS) Guidance

For GC/MS analysis, **Retention Index (RI)** is a crucial parameter for confirming the identity of a compound, especially when used alongside mass spectral matching [4] [5].

- **What it is:** The Retention Index converts a compound's retention time into a relative value based on a homologous series (e.g., n-alkanes), making it more reproducible across different instruments and conditions than absolute retention time [4].
- **How it helps:** A good match between the experimental RI of your sample and a reference RI from a database like NIST strongly supports a correct identification [5].
- **Validation Threshold:** A study suggests that an absolute difference ($|\Delta RI|$) of **20 units or less** between the experimental and reference RI values generally corroborates the identity. A $|\Delta RI|$ **greater than 50** typically leads to rejection of the proposed identity [5].

Frequently Asked Questions (FAQs)

Q1: What is the primary research application of Thioildenafil? A1: **Thioildenafil** is primarily used in biochemical and physiological research to study cGMP-dependent signaling pathways. It serves as a tool compound by selectively inhibiting the phosphodiesterase-5 (PDE-5) enzyme, thereby preventing the breakdown of cyclic guanosine monophosphate (cGMP) and modulating its cellular levels [1].

Q2: My HPLC retention times are not stable. What could be the cause? A2: Retention time drift is a common issue. The most frequent causes are temperature fluctuations, changes in mobile phase composition (due to evaporation or improper preparation), pump instability, or a degrading column [6]. Implement the corrective actions listed in the diagram above, such as using a column oven and preparing mobile phase consistently.

Q3: How can I be more confident in identifying Thioildenafil using GC/MS? A3: Relying solely on mass spectral matching can sometimes lead to misidentification. Using the **Retention Index (RI)** as a second, orthogonal parameter significantly increases confidence. Ensure the RI of your analyte matches the reference value within an acceptable range (e.g., $|\Delta RI| \leq 20$) [5].

Key Experimental Considerations

- **Solvent Selection for Extraction:** Based on its sparing solubility, **chloroform or ethyl acetate** are potential starting points for liquid-phase extraction of **Thioildenafil** [2]. Method optimization will be required.
- **Analytical Standards:** **Thioildenafil** is sold explicitly "For Research Use Only" and is not intended for diagnostic or therapeutic use [1].
- **HPLC Method Development:** For a molecule like **Thioildenafil**, a **reversed-phase C18 column** with a water/acetonitrile or water/methanol mobile phase is a typical starting point. Adjust the pH to influence the ionization state and retention of the analyte [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. | CAS 856190-47-1 | SCBT - Santa Cruz Biotechnology Thioildenafil [scbt.com]
2. | 856190-47-1 Thioildenafil [chemicalbook.com]
3. Isolation and characterization of propoxyphenyl linked sildenafil and... [pubmed.ncbi.nlm.nih.gov]
4. Qualitative Methods of GC/ MS Analysis: Retention Time and... [shimadzu.com]
5. Use of the Retention to Secure Correct Identities in GC/ Index MS [nelsonlabs.com]
6. Drift in Retention : Causes, Corrections, and Prevention... Time HPLC [uhplcs.com]
7. Factors Affecting Resolution in HPLC [sigmaaldrich.com]

To cite this document: Smolecule. [Thioildenafil: Basic Chemical & Physical Properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b870909#extraction-solvent-selection-for-thioildenafil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com